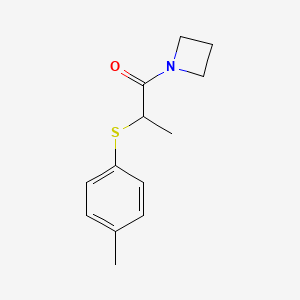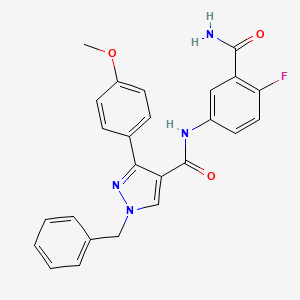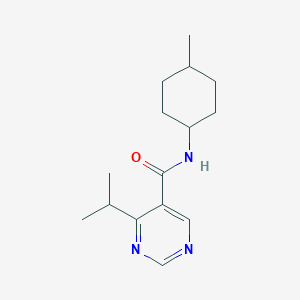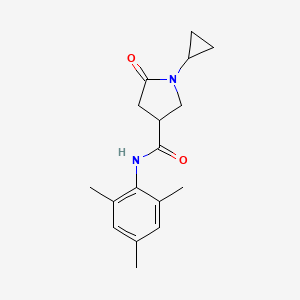
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one, also known as 4-MDMC, is a synthetic compound that belongs to the class of cathinones, which are a type of amphetamine-like stimulants. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one is not fully understood, but it is believed to involve the stimulation of the release of dopamine and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, motivation, and reward, and their dysregulation has been implicated in various neuropsychiatric disorders, including addiction and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one have been studied in vitro and in vivo. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one stimulates the release of dopamine and serotonin in a dose-dependent manner. In vivo studies in rats have demonstrated that 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one increases locomotor activity and produces a conditioned place preference, indicating its potential for abuse liability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, its effects on the central nervous system make it a useful tool for studying the mechanisms of addiction and other neuropsychiatric disorders. However, one limitation of using 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one in lab experiments is its potential for abuse liability, which may require additional precautions to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one. One area of interest is the development of novel therapeutic agents based on the structure of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one for the treatment of neuropsychiatric disorders. Additionally, further investigation into the mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one and its effects on the brain could provide insights into the underlying causes of addiction and other neuropsychiatric disorders. Finally, studies on the potential toxicity and long-term effects of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one are needed to ensure its safety for use in research.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one involves the reaction of 4-methylthiophenol with 1-bromo-2-(propylamino)propane in the presence of a base, followed by cyclization with azetidine-1-carboxylic acid to yield 1-(azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one. This method has been reported in a few research articles and is considered to be a relatively simple and efficient way of synthesizing 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one has been studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. In pharmacology, it has been studied for its effects on the central nervous system, including its ability to stimulate the release of dopamine and serotonin. In neuroscience, it has been explored for its potential as a tool for studying the mechanisms of addiction and other neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-4-6-12(7-5-10)16-11(2)13(15)14-8-3-9-14/h4-7,11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSBNIBBQXZZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)



![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)


![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)
